molecular formula C7H5F3N2O2 B3022632 Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate CAS No. 887626-20-2

Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B3022632
CAS No.: 887626-20-2
M. Wt: 206.12 g/mol
InChI Key: HNXUGQFBBXTRCQ-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate typically begins with commercially available starting materials such as 4-(trifluoromethyl)pyrimidine and methyl chloroformate.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroformate group by the pyrimidine ring. This is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the reaction.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

    Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

    Safety and Environmental Considerations: Industrial production also takes into account safety and environmental regulations, ensuring that the process is safe for workers and has minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organometallic reagents such as Grignard reagents in anhydrous conditions.

Major Products:

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of alcohols or amines.

    Substituted Derivatives: Formation of various substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Catalysis: It is used in catalytic reactions to enhance the efficiency and selectivity of chemical processes.

Biology:

    Biological Probes: The compound is used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

    Drug Development: It serves as a building block in the development of new drugs with improved efficacy and reduced side effects.

Medicine:

    Antiviral Agents: The compound has shown potential as an antiviral agent in preclinical studies.

    Anti-inflammatory Agents: It is being investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases.

Industry:

    Material Science: The compound is used in the development of new materials with enhanced properties such as increased thermal stability and chemical resistance.

    Agrochemicals: It is used in the formulation of new agrochemicals to improve crop protection and yield.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
  • Methyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

Comparison:

  • Chemical Stability: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate has enhanced chemical stability compared to its analogs due to the position of the trifluoromethyl group.
  • Biological Activity: The compound exhibits higher biological activity in certain applications, making it more effective as a pharmaceutical intermediate.
  • Reactivity: The presence of the trifluoromethyl group at the 4-position increases the compound’s reactivity in substitution reactions, providing more versatility in chemical synthesis.

Properties

IUPAC Name

methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)5-11-3-2-4(12-5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXUGQFBBXTRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(trifluoromethyl)pyrimidine-2-carboxylic acid (500 mg, 2.6 mmol) was dissolved in a mixture of 1 mL of THF and 300 μL of MeOH and cooled to 0° C. Trimethylsilyldiazomethane (2M in ether, 2.6 mL, 5.2 mmol) was added dropwise. The solution was stirred for 2 hours at 0° C., then 1 hour at rt. A few drops of AcOH were added, followed by water. The aqueous solution was extracted three times with EtOAc. The combined organic layers were dried (Na2SO4), filtered, and concentrated to give an oil which was used without further purification. MS (ESI): mass calcd. for C7H5F3N2O2, 206.0; m/z found, 207.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 9.24 (d, J=5.0 Hz, 1H), 7.87 (d, J=5.0 Hz, 1H), 4.10 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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